methyl 4-{[2-(diethylamino)ethyl](6-fluoro-1,3-benzothiazol-2-yl)carbamoyl}benzoate hydrochloride
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Description
Methyl 4-{[2-(diethylamino)ethyl](6-fluoro-1,3-benzothiazol-2-yl)carbamoyl}benzoate hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O3S and its molecular weight is 466.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.1289187 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse, depending on the specific activity and the context in which the compound is acting .
Biological Activity
Methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H26ClF2N3OS
- Molecular Weight : 454.0 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. Specifically, methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride has shown promising results against various bacterial strains.
In Vitro Studies
In a study evaluating benzothiazole derivatives, it was found that these compounds effectively inhibited the growth of several bacterial organisms. The minimum inhibitory concentrations (MICs) were notably low, suggesting high potency. For instance, MICs against Streptococcus pneumoniae were as low as 0.015 μg/ml, while Staphylococcus aureus showed MICs of 0.25 μg/ml .
Bacterial Strain | MIC (μg/ml) |
---|---|
Streptococcus pneumoniae | 0.015 |
Staphylococcus aureus | 0.25 |
Clostridium difficile | <0.1 |
Escherichia coli | >10 |
The mechanism by which methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride exerts its antimicrobial effects appears to involve the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and maintenance. The compound inhibits ATPase activity in these enzymes, preventing DNA supercoiling and ultimately leading to bacterial cell death .
Case Studies
A significant case study involved the evaluation of a related benzothiazole compound in a clinical setting. This study demonstrated that the compound not only inhibited bacterial growth effectively but also showed no cross-resistance with existing antibiotics, indicating a unique mechanism of action that could be advantageous in treating resistant infections .
Pharmacokinetics
The pharmacokinetic profile of methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride was assessed in animal models. Following intravenous administration, the compound exhibited favorable clearance rates and bioavailability, which are critical for therapeutic efficacy in humans .
Properties
IUPAC Name |
methyl 4-[2-(diethylamino)ethyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-4-25(5-2)12-13-26(22-24-18-11-10-17(23)14-19(18)30-22)20(27)15-6-8-16(9-7-15)21(28)29-3;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWMWVKZIKQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.